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Abstract

2'-Hydroxyacetophenone, a naturally occurring phenolic compound, is a versatile flavoring
agent utilized across various sectors of the food and beverage industry. Its characteristic sweet,
floral, and herbaceous aroma with phenolic undertones contributes to the flavor profiles of a
wide range of products. This technical guide provides an in-depth analysis of 2'-
Hydroxyacetophenone, encompassing its physicochemical properties, natural occurrence,
synthesis methodologies, and its application as a flavoring agent. Detailed experimental
protocols for its synthesis and sensory evaluation are provided, alongside a discussion of its
stability and the potential biochemical pathways involved in its flavor perception. All quantitative
data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

2'-Hydroxyacetophenone (CAS No. 118-93-4), also known as o-hydroxyacetophenone, is an
aromatic organic compound with the chemical formula CsHsOx2.[1] It is a member of the
acetophenone family, characterized by a hydroxyl group positioned ortho to the acetyl group on
the benzene ring.[1] This structural arrangement is key to its distinct sensory properties. The
Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3548 and it
is generally recognized as safe (GRAS) for its intended use as a flavoring substance.[2][3] Its
flavor profile is described as phenolic, sweet, with notes of hawthorn, tobacco, honey, and
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herbal nuances.[1] The taste is characterized as naphthyl, cinnamon, cherry pit, coumarinic,

phenolic, tobacco, and honey.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2'-

Hydroxyacetophenone is presented in Table 1.

Property Value Reference

Molecular Formula CsHsO2 [1]

Molecular Weight 136.15 g/mol [2]

Appearance Clear yellow to brown liquid [4]
Sweet, heavy floral,

Odor herbaceous, reminiscent of [4]
mown hay or hawthorn

Melting Point 4-6 °C

Boiling Point 213 °C at 760 mmHg

B Slightly soluble in water;

Solubility ] [1]
soluble in fat

logP 1.92

FEMA Number 3548 [2]

Natural Occurrence

2'-Hydroxyacetophenone is a naturally occurring volatile compound found in a variety of

plant-based foods and beverages. Its presence contributes to the complex flavor and aroma

profiles of these products. Notable natural sources are listed in Table 2.
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Food/Beverage Reference
Green Tea [5]
Arabica Coffee [5]
Chinese Cinnamon [5]
Cocoa Beans [5]
Tomato [6]
Cassia [6]
Fried Beef [6]
Rum [6]
Whiskey [6]

Application as a Flavoring Agent

2'-Hydroxyacetophenone is utilized in the food industry to impart or modify flavors in a range
of products. Its phenolic and sweet character makes it suitable for various applications.

Sensory Profile

The sensory characteristics of 2'-Hydroxyacetophenone are concentration-dependent. At a
concentration of 5.0 ppm, its taste is described as having notes of naphthyl, cinnamon, cherry
pit, coumarin, phenolic, tobacco, and honey.[1] Its aroma detection threshold is reported to be
5.5 ppm.

Recommended Usage Levels

The following table summarizes the typical usage levels of 2'-Hydroxyacetophenone in
various food categories.
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Food Category Average Maximum PPM Reference

Baked Goods 0.20 [1]

Poultry 0.10 [1]

Seasonings / Flavors 0.10 [1]

Snack Foods 0.20 [1]

Soups 0.10 [1]
Stability

The stability of a flavoring agent is crucial for its application in food processing. 2'-
Hydroxyacetophenone exhibits good stability under a range of conditions, which contributes
to its utility in various food matrices. Further research into its stability under specific processing
conditions such as high temperature and varying light exposure would be beneficial for
optimizing its application.

Synthesis of 2'-Hydroxyacetophenone

Food-grade 2'-Hydroxyacetophenone can be synthesized through chemical and enzymatic
methods. The choice of method depends on factors such as desired purity, yield, and
sustainability considerations.

Chemical Synthesis: Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from
phenolic esters.[7] For the production of 2'-Hydroxyacetophenone, phenyl acetate is
rearranged using a Lewis acid catalyst, typically aluminum chloride.[7]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582264/
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582264/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fries Rear for 2'-Hydroxyacetopt ynthesi

Bt i o o oo e il s bt - comes spain ’ @

Enzymatic Synthesis of 2'-Hydroxyacetophenone

Regi
Hydration Epoxide Hydrolase Oxidation

Alcohol Dehydrogenase

\/
Bitter Taste Receptors
Ce.g.,TAszm, TAS2R5, TAS2R39) l TRPAL Channel ]
Y Y
Y

Hypothesized Flavor Perception Pathway of 2'-Hydroxyacetophenone

Olfactory Receptors

\/
A

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b195540?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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